Home > Products > Screening Compounds P110043 > Glyoxalase I inhibitor 6
Glyoxalase I inhibitor 6 -

Glyoxalase I inhibitor 6

Catalog Number: EVT-15276573
CAS Number:
Molecular Formula: C18H15N3O5S
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glyoxalase I inhibitor 6 is a chemical compound that plays a significant role in the inhibition of glyoxalase I, an enzyme involved in detoxifying methylglyoxal and other toxic metabolites in cells. Glyoxalase I is crucial for maintaining cellular homeostasis by converting reactive alpha-oxoaldehydes into less harmful substances. The inhibition of this enzyme has garnered attention, particularly in cancer research, as it can lead to the accumulation of toxic metabolites that induce apoptosis in cancer cells.

Source and Classification

Glyoxalase I inhibitor 6 is synthesized through various organic chemistry methods, often involving ligand-based pharmacophore modeling and molecular docking techniques to identify potential inhibitors. It is classified as a small molecule inhibitor targeting glyoxalase I, with a specific focus on its interaction with the enzyme's active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of glyoxalase I inhibitor 6 typically involves several steps, including:

  1. Intermediate Preparation: Various intermediate compounds are synthesized, which serve as precursors for the final product.
  2. Organic Reactions: Common synthetic routes include reactions such as oxidation, reduction, and substitution to modify the compound’s structure for enhanced inhibitory activity.
  3. Pharmacophore Modeling: Ligand-based pharmacophore modeling is employed to predict how the compound will interact with glyoxalase I.
  4. Molecular Docking: The synthesized compounds are subjected to molecular docking studies to evaluate their binding affinity and specificity towards glyoxalase I.

Industrial production may utilize continuous flow reactors and automated synthesis equipment to optimize yields while minimizing costs .

Molecular Structure Analysis

Structure and Data

The molecular formula of glyoxalase I inhibitor 6 is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S with a molecular weight of approximately 385.39 g/mol . The compound features a complex structure that includes functional groups conducive to its inhibitory activity against glyoxalase I.

Chemical Reactions Analysis

Reactions and Technical Details

Glyoxalase I inhibitor 6 can undergo various chemical reactions, including:

  • Oxidation: Modifying functional groups to enhance stability.
  • Reduction: Altering oxidation states to improve binding properties.
  • Substitution Reactions: Introducing new functional groups that can influence biological activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions are meticulously controlled to achieve desired outcomes, ensuring the integrity of the compound throughout the synthesis process .

Mechanism of Action

Process and Data

Glyoxalase I inhibitor 6 functions by binding to the active site of glyoxalase I, effectively blocking its ability to catalyze the conversion of methylglyoxal into S-D-lactoylglutathione. This inhibition leads to an accumulation of toxic metabolites within cells, which can trigger apoptotic pathways, particularly in cancerous cells . The specific interactions at the molecular level involve coordination with zinc ions present in the enzyme's active site, which are critical for its catalytic activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S
  • Molecular Weight: 385.39 g/mol
  • Storage Conditions: Recommended storage at -20°C for up to three years .
  • Solubility: The solubility characteristics may vary based on solvent choice and pH conditions.

These properties are essential for understanding how glyoxalase I inhibitor 6 behaves in biological systems and its potential applications in research and therapeutics.

Applications

Scientific Uses

Glyoxalase I inhibitor 6 has diverse applications in scientific research:

  • Cancer Research: It serves as a tool for studying the role of glyoxalase I in cancer cell metabolism and apoptosis.
  • Drug Development: The compound aids in the design of novel inhibitors with improved efficacy against various diseases linked to elevated levels of methylglyoxal.
  • Biochemical Studies: It is utilized in assays to investigate enzyme kinetics and mechanisms of action related to glyoxalase I.
Molecular Mechanisms of Glyoxalase I Inhibition

Zinc-Binding Pharmacophoric Features in Enzyme Interaction

Glyoxalase I (Glo-I) is a Zn²⁺-dependent metalloenzyme critical for methylglyoxal (MG) detoxification. Its active site contains a structural zinc atom with octahedral coordination, pivotal for catalytic activity by stabilizing the enediolate intermediate during substrate isomerization [2] [6]. Inhibitors targeting this site incorporate Zinc-Binding Groups (ZBGs) that chelate Zn²⁺, disrupting enzyme function. Key ZBG motifs include:

  • Ketol groups: Found in natural flavonoids (e.g., myricetin), where coplanar hydroxyl and ketone oxygen atoms coordinate Zn²⁺ [6].
  • Tetrazole rings: Synthetic inhibitors (e.g., SYN 25285236) use ionized tetrazole nitrogens for bidentate Zn²⁺ binding, achieving IC₅₀ values of ~48 µM [8].
  • Thiols and carboxylates: Exploited in glutathione-analog inhibitors to mimic the hemithioacetal intermediate [10].

Virtual screening studies demonstrate that ZBG potency follows the order: thiol > tetrazole > ketol > carboxylate, based on binding affinity and charge transfer efficiency [6] [8].

Table 1: Zinc-Binding Groups (ZBGs) and Their Inhibitory Profiles

ZBG TypeExample CompoundBinding ModeIC₅₀/Inhibition
KetolMyricetinBidentate (O,O)76.4% at 25 µM
TetrazoleSYN 25285236Bidentate (N,N)48.18 µM
ThiolBrBzGSHCp₂Monodentate (S)57% at 10 µM
CarboxylateEthyl pyruvateMonodentate (O)57% at 20 mM

Competitive vs. Allosteric Inhibition Dynamics

Glo-I inhibitors operate via distinct kinetic mechanisms:

  • Competitive inhibition: Glutathione-derived analogs (e.g., BrBzGSHCp₂) bind the substrate pocket, blocking MG-GSH hemithioacetal access. This directly impedes catalytic turnover, reducing enzyme velocity (Vₘₐₓ) without altering Kₘ [1] [10].
  • Allosteric modulation: Non-substrate mimics (e.g., 6-sulfamoylsaccharin) induce conformational shifts that suppress activity. These reduce Vₘₐₓ and may increase Kₘ by disrupting dimer stability or cofactor binding [10].

Co-treatment studies reveal mechanistic synergy: Combining ethyl pyruvate (competitive) with sorafenib amplifies Glo-I suppression, reducing HCC proliferation by 57% compared to sorafenib alone [1].

Table 2: Functional Consequences of Glo-I Inhibition in Cancer Models

Inhibitor TypeExampleProliferation ReductionKey Pathway Alterations
CompetitiveBrBzGSHCp₂57% (Huh7 cells, 24h)↓ PDGFR-β (18%), ↓ VEGFR2 (46%)
AllostericEthyl pyruvate57% (Huh7 cells, 24h)↓ pERK/ERK (62%), ↓ NF-κB (44%), ↑ Nrf2 (243%)
Dual (competitive + TKI)BrBzGSHCp₂ + Sorafenib>70%Enhanced MG accumulation, apoptosis

Structural Determinants of Active Site Targeting

The Glo-I homodimer harbors twin active sites, each with three targetable regions:

  • Positively charged entrance: Rich in Arg37, Arg122, and Lys156, which engage inhibitor carboxylates via salt bridges [8] [9].
  • Hydrophobic pocket: Comprising Phe62, Leu69, Leu92, and Met179, accommodates aromatic or aliphatic inhibitor moieties (e.g., bromobenzyl groups in BrBzGSHCp₂) [1] [8].
  • Zinc coordination sphere: Positioned between regions 1 and 2, serving as the catalytic core [6].

Dimer interface integrity is essential for activity. Inhibitors like 4-bromoacetoxy-1-(S-glutathionyl)-acetoxy butane (4BAB) exploit Cys60 residues near the active site for covalent modification, asymmetrically inactivating one monomer and reducing catalytic efficiency by >50% [3].

Impact on Methylglyoxal Detoxification Pathways

Glo-I inhibition disrupts the glyoxalase system, causing cytotoxic MG accumulation:

  • MG adduct formation: Excess MG reacts with proteins, lipids, and DNA, forming advanced glycation end products (AGEs). In HCC cells, this increases RAGE activation by 2.4-fold, triggering oxidative stress and mitochondrial dysfunction [1] [7] [10].
  • Downstream signaling effects: Accumulated MG inactivates PI3K/Akt and ERK pathways. Glo-I inhibition in Huh7 cells reduces VEGF (61%) and NF-κB (44%), curtailing angiogenesis and survival signaling [1] [10].
  • Feedback loops: MG stress upregulates Glo-I expression as an adaptive response. Sorafenib treatment elevates Glo-I by 209% in HCC, establishing a resistance mechanism overcome by co-administered inhibitors [1] [4].

Table 3: Metabolic and Signaling Consequences of MG Accumulation

MG-Mediated EffectMolecular ConsequenceCellular Outcome
Protein glycationInactivation of antioxidant enzymesOxidative stress (↑ ROS 3.2-fold)
DNA damageG→C transversions, strand breaksApoptosis induction
RAGE activation↑ NF-κB, ↑ VEGFTumor angiogenesis
PrfA activation (L. monocytogenes)Virulence gene expressionIntracellular pathogen survival

Comprehensive List of Glyoxalase I Inhibitors

Properties

Product Name

Glyoxalase I inhibitor 6

IUPAC Name

1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26)

InChI Key

DXHDPHYZULAOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.